![molecular formula C13H8BrClO2 B3203220 2-(2-Bromo-4-chlorophenoxy)benzaldehyde CAS No. 1021242-85-2](/img/structure/B3203220.png)
2-(2-Bromo-4-chlorophenoxy)benzaldehyde
Overview
Description
“2-(2-Bromo-4-chlorophenoxy)benzaldehyde” is a chemical compound with the molecular formula C13H8BrClO2 . It has a molecular weight of 311.56 .
Molecular Structure Analysis
The InChI code for “2-(2-Bromo-4-chlorophenoxy)benzaldehyde” is 1S/C13H8BrClO2/c14-11-7-10 (15)5-6-13 (11)17-12-4-2-1-3-9 (12)8-16/h1-8H . This code provides a standard way to encode the molecular structure using text.Scientific Research Applications
Spectroscopic Analysis
Infrared (IR) spectroscopy is one of the most common spectroscopic techniques and serves as an effective tool for characterizing compound and solvent interactions . In a research, experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde were performed by IR spectroscopy and density functional theory (DFT) .
Solvent Effect Study
The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were also investigated . The reliability of a suitable theoretical model for the solvent effect was evaluated using experimental data .
Linear Solvation Energy Relationships
The scale from linear solvation energy relationships obtained using both experimental and theoretical data is useful to study solvent effect .
Pharmaceutical Chemistry
Benzaldehyde derivatives (aromatic aldehydes) are commonly employed in the field of pharmaceutical chemistry . For example, substituted benzaldehydes can be designed to increase the oxygen affinity of human hemoglobin and to inhibit the sickle erythrocytes .
Chemical Industry
In the chemical industry, benzaldehyde and its derivatives are used in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes .
Metal Coordination Chemistry
Benzaldehyde derivatives also serve as ligands in metal coordination chemistry .
Anti-bacterial and Anti-tumor Properties
Substituted chalcones obtained by using with benzaldehydes derivatives show anti-bacterial, anti-tumor properties .
Anti-inflammatory and Anti-oxidant Properties
These derivatives also exhibit anti-inflammatory, anti-fungal, anti-microbial and anti-oxidant properties .
properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO2/c14-11-7-10(15)5-6-13(11)17-12-4-2-1-3-9(12)8-16/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXUQKAAEROIFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-chlorophenoxy)benzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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